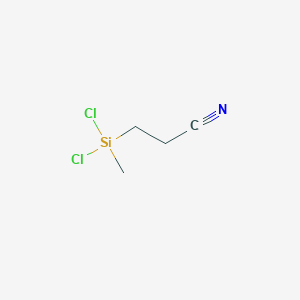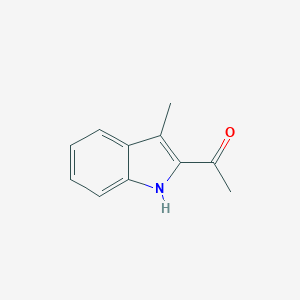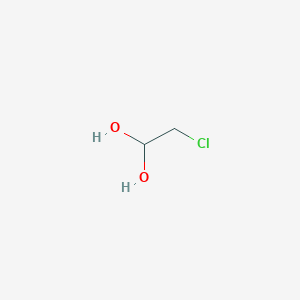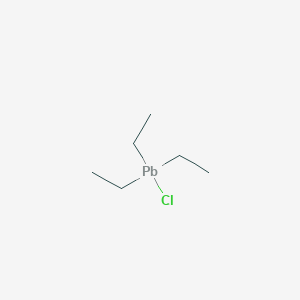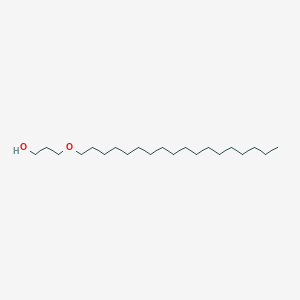
3-Octadecyloxypropanol
Vue d'ensemble
Description
3-Octadecyloxypropanol, also known as ODP, is a chemical compound that belongs to the class of fatty alcohol derivatives. It is commonly used in scientific research due to its unique properties and potential applications. ODP has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
3-Hydroxypropanoic Acid (3-HP) Applications : 3-HP, closely related to 3-Octadecyloxypropanol, is a valuable platform chemical with applications in the industrial production of acrylic acid, its derivatives, and bioplastics. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, although industrial-scale exploitation remains challenging (Jers et al., 2019).
Environmental Impact of Similar Compounds : Studies on Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, another compound similar to 3-Octadecyloxypropanol, have shown minimal environmental and toxicological concerns. This suggests potential safe applications of related compounds in various industries (Herrchen et al., 1997).
Synthesis of 3-O-Substituted 1,3-Dihydroxypropan-2-ones : The synthesis of 3-O-substituted 1,3-dihydroxypropan-2-ones, which include structures similar to 3-Octadecyloxypropanol, has been studied for their potential use as prochiral precursors of optically active glycerols. This indicates potential applications in enantioselective synthesis (Cesarotti et al., 1993).
Analytical Applications : A high-performance liquid chromatographic method has been developed using Octadecylsilica as a stationary phase for separating and determining insulins and related polypeptides, indicating applications in analytical chemistry (Szepesi & Gazdag, 1981).
Chemical Building Blocks : 3-Hydroxypropionic acid, related to 3-Octadecyloxypropanol, is recognized for its potential as a chemical building block in organic synthesis and high-performance polymers, suggesting similar applications for 3-Octadecyloxypropanol derivatives (Pina et al., 2011).
Propriétés
IUPAC Name |
3-octadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBMQIWZIDDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octadecyloxypropanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



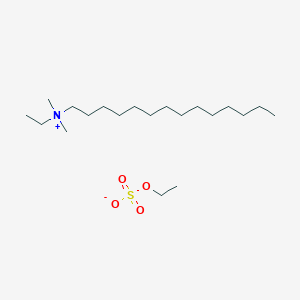

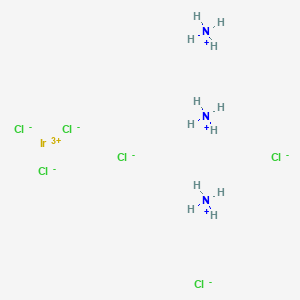


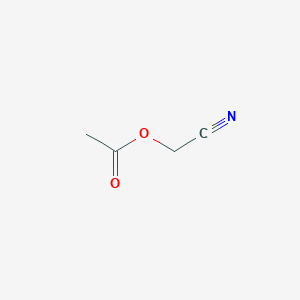
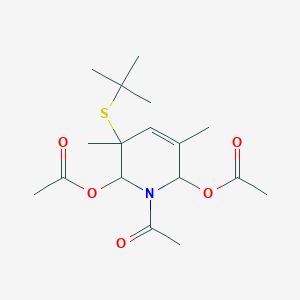
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
